REACTION_CXSMILES
|
[H-].[Na+].[N+:3]([CH2:6][CH3:7])([O-:5])=[O:4].[O:8]=[C:9]1[CH2:12][N:11]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:10]1>O1CCCC1>[OH:8][C:9]1([CH:6]([N+:3]([O-:5])=[O:4])[CH3:7])[CH2:12][N:11]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:10]1 |f:0.1|
|
Name
|
|
Quantity
|
72 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
nitroethane
|
Quantity
|
125 μL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O=C1CN(C1)C(=O)OC(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
cooled back to 0° C
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
STIRRING
|
Details
|
The suspension was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched
|
Type
|
ADDITION
|
Details
|
by adding 20% aqueous citric acid
|
Type
|
CUSTOM
|
Details
|
was partitioned with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion was extracted twice using ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic portion was washed with saturated sodium bicarbonate, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a colorless oil that
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Type
|
WASH
|
Details
|
Eluting with 30% ethyl acetate in hexanes
|
Type
|
CONCENTRATION
|
Details
|
the isolated product was concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1(CN(C1)C(=O)OC(C)(C)C)C(C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.02 mmol | |
AMOUNT: MASS | 250 mg | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |